molecular formula C17H13ClN4O2S B2579835 N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide CAS No. 338393-62-7

N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide

Cat. No.: B2579835
CAS No.: 338393-62-7
M. Wt: 372.83
InChI Key: UGCVCPZPXFXGRD-ZVBGSRNCSA-N
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Description

N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide is a sophisticated chemical hybrid designed for exploratory research in medicinal chemistry and insecticide science. Its structure integrates an isonicotinohydrazide scaffold, a pharmacophore known for its diverse biological activities, linked via a methylidene bridge to a phenyl ring functionalized with a (2-chloro-1,3-thiazol-5-yl)methoxy moiety. The 2-chlorothiazole segment is a critical structural feature found in various bioactive molecules, including the neonicotinoid class of insecticides . This group is recognized for its role in interacting with insect nicotinic acetylcholine receptors (nAChRs), where it can act as an agonist, leading to selective neuronal excitation and insect mortality . The mechanism is characterized by low affinity for vertebrate nAChRs, which is a key factor in the selective action of such compounds . Consequently, this compound presents significant research value for investigating novel ligands for nAChRs and for developing new selective agents for crop protection. Researchers can utilize this compound as a key intermediate or lead structure in programs aimed at designing new receptor antagonists or agrochemical agents, leveraging its potential to disrupt specific neurological pathways in pests.

Properties

IUPAC Name

N-[(E)-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S/c18-17-20-10-15(25-17)11-24-14-3-1-12(2-4-14)9-21-22-16(23)13-5-7-19-8-6-13/h1-10H,11H2,(H,22,23)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCVCPZPXFXGRD-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide is a complex organic compound with potential biological activity. This compound, identified by CAS number 477868-66-9, has garnered attention for its structural features that suggest various pharmacological properties, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C19H13ClF3N3O2SC_{19}H_{13}ClF_{3}N_{3}O_{2}S, with a molecular weight of approximately 439.84 g/mol. Its structure includes a thiazole moiety, which is known for its versatile biological activity, and a hydrazone linkage that may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC19H13ClF3N3O2SC_{19}H_{13}ClF_{3}N_{3}O_{2}S
Molecular Weight439.84 g/mol
Density1.42 g/cm³ (predicted)
pKa11.22 (predicted)

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth. A study reported that certain thiazole-bearing compounds had IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat, suggesting a strong potential for further development as antitumor agents .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Thiazole derivatives have been documented to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, certain thiazole compounds demonstrated effectiveness comparable to standard antibiotics like norfloxacin . The presence of electron-donating groups in the structure enhances the antimicrobial efficacy by improving interaction with bacterial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can lead to enhanced potency.
  • Hydrazone Linkage : May facilitate interactions with biological targets through hydrogen bonding.
  • Substituents on the Phenyl Ring : The presence of electron-donating or electron-withdrawing groups significantly affects the compound's biological profile.

Case Studies

  • Antitumor Efficacy : A study involving a series of thiazole derivatives showed that compounds with methyl substitutions on the phenyl ring exhibited improved cytotoxicity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic potential .
  • Antimicrobial Testing : Another investigation demonstrated that thiazole derivatives synthesized from isoniazid exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, indicating that similar derivatives could be developed from this compound .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide exhibit promising antimicrobial activity. The thiazole moiety contributes to this property by interacting with bacterial enzymes and disrupting cellular processes.

Case Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains, demonstrating that modifications in the structure enhanced their activity significantly. Compounds with similar structural features showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential application as new antibiotics .

Anticancer Activity

The compound has also been studied for its anticancer properties. Its design allows it to target specific cancer cell lines effectively.

Case Study : In vitro studies have shown that derivatives of isonicotinohydrazide exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer). The mechanism involves apoptosis induction and cell cycle arrest, making these compounds candidates for further development in cancer therapy .

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and biological targets.

Findings : These studies reveal that the compound binds effectively to specific receptors involved in cancer progression and microbial resistance, providing insights into its mechanism of action and guiding future modifications for enhanced efficacy .

Summary of Findings

ApplicationActivity TypeKey Findings
AntimicrobialBacterial InhibitionEffective against Gram-positive/negative strains
AnticancerCytotoxicityInduces apoptosis in breast cancer cells
SynthesisMulti-step ProcessInvolves thiazole formation and hydrazone coupling
Molecular ModelingBinding StudiesEffective interaction with biological targets

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs:

Compound Substituents Molecular Weight (g/mol) Key Spectral Data Biological Activity References
N'-((E)-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide 2-Chloro-thiazole, methoxy-phenyl 372.83 Predicted density: 1.39 g/cm³; pKa: 10.99 Not reported
(E)-N′-((3a,7a-Dihydro-1H-indazol-5-yl)methylene)isonicotinohydrazide (Compound 4) Indazolyl 216.09 ([M + H⁺]) IR: N-H (3250 cm⁻¹), C=O (1650 cm⁻¹); HRMS: m/z 216.0887 [M + H⁺] Not reported
(E)-N′-((5-Bromo-1H-indol-3-yl)methylene)isonicotinohydrazide (Compound 9) 5-Bromo-indolyl 238.07 ([M + Na⁺]) UV: Poor solubility in ethanol; MS: m/z 238.0708 [M + Na⁺] Not reported
(E)-N'-(3-Ethoxy-4-hydroxybenzylidene)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Triazolyl-thio, ethoxy-hydroxybenzylidene 440.5 Not reported Anticancer (HepG-2 IC₅₀: 1.61–1.98 µg/mL)
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazolyl, chlorobenzylidene Not reported Single-crystal X-ray confirmed structure Insecticidal, fungicidal activities
Key Observations:

Substituent Impact: The target compound’s 2-chloro-thiazole group distinguishes it from indole-, indazole-, or triazole-based analogs. Thiazoles are known for enhanced metabolic stability and electronic effects compared to bulkier heterocycles like indoles . Analogs with thiadiazole (e.g., ) or triazole-thio groups (e.g., ) exhibit notable bioactivity, suggesting the thiazole in the target compound may similarly influence interactions with biological targets.

Spectroscopic Trends: Imine (C=N-N) and carbonyl (C=O) stretches in IR (~1600–1650 cm⁻¹) are consistent across hydrazide derivatives .

Solubility: Compound 9 () shows poor ethanol solubility, whereas the target compound’s methoxy group may enhance solubility in polar solvents.

Q & A

Q. Basic

  • FT-IR : Confirm C=N (1590–1620 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches .
  • NMR : Use ¹H/¹³C NMR to verify hydrazone proton (δ 8.2–8.5 ppm) and aromatic thiazole signals (δ 6.8–7.6 ppm) .
  • Elemental analysis : Validate purity (C, H, N within ±0.3% of theoretical) .
  • Single-crystal XRD : Refine structure using SHELXL (SHELX suite) for bond-length validation .

How can computational methods predict the compound’s bioactivity and electronic properties?

Q. Advanced

  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for reactivity insights .
  • Molecular docking : Use AutoDock Vina to dock into target proteins (e.g., bacterial enoyl-ACP reductase). Set grid boxes to cover active sites (e.g., 25 ų) and validate poses with PyMOL .

How to resolve contradictions in reported antibacterial activity data?

Q. Advanced

  • Standardized assays : Compare MIC values using broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
  • Purity checks : Quantify impurities via HPLC (C18 column, acetonitrile:H₂O 70:30) to rule out byproduct interference .
  • Synergistic studies : Test with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .

What crystallographic strategies ensure accurate structural determination?

Q. Advanced

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Aim for completeness >99% and Rint < 0.05 .
  • Refinement : Apply SHELXL with anisotropic displacement parameters. Validate using R1/wR2 residuals (<0.05/0.12) and check for twinning with PLATON .

How to mitigate byproduct formation during synthesis?

Q. Advanced

  • Reaction monitoring : Use in-situ IR to track imine formation and adjust stoichiometry (1:1 aldehyde:hydrazide ratio) .
  • Byproduct identification : Isolate via preparative TLC and characterize using HRMS (ESI+, m/z 50–1000). Common byproducts include hydrolyzed hydrazones or thiazole ring-opened derivatives .

What parameters optimize reaction yield and scalability?

Q. Advanced

  • Solvent selection : Ethanol (polar protic) improves solubility of intermediates vs. DMF (polar aprotic), reducing side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, LiCl) at 0.5 eq to accelerate imine condensation. Yields >75% are achievable .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) at 80°C with 300 W irradiation .

How does substituent variation on the thiazole ring affect bioactivity?

Q. Advanced

  • SAR studies : Synthesize analogs with –CF₃, –OCH₃, or –NO₂ substituents. Test against Gram-negative pathogens to correlate electron-withdrawing groups with enhanced penetration .
  • Electrostatic maps : Use DFT-derived Mulliken charges to predict hydrogen-bonding interactions with bacterial targets .

What mechanistic insights explain the compound’s antioxidant activity?

Q. Advanced

  • Radical scavenging assays : Quantify DPPH/ABTS+ inhibition (IC₅₀ values) and correlate with H-atom donation capacity from hydrazone N-H .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to validate intracellular antioxidant effects .

How to design a comparative study of synthetic routes for this compound?

Q. Advanced

  • Route 1 : Conventional reflux (12 h, 78% yield) .
  • Route 2 : Solvent-free mechanochemical synthesis (ball milling, 2 h, 65% yield) .
  • Metrics : Compare E-factor (waste/solvent use), atom economy, and scalability. Prioritize green solvents (e.g., ethanol over DCM) .

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